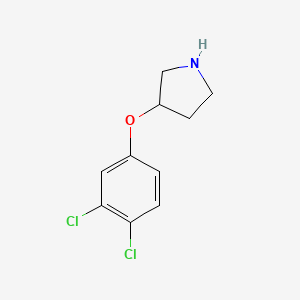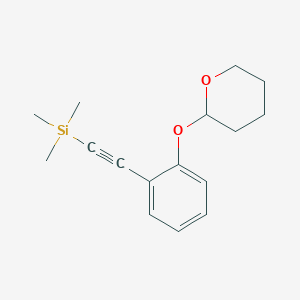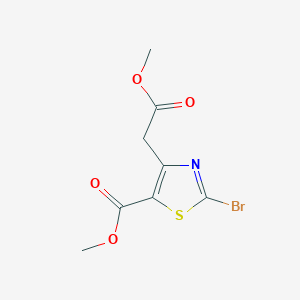
3-(2-Chloro-2-propenyl)benzoic acid
Übersicht
Beschreibung
3-(2-Chloro-2-propenyl)benzoic acid is a chemical compound with the molecular formula C10H9ClO2 . It has a molecular weight of 196.63 .
Molecular Structure Analysis
The InChI code for 3-(2-Chloro-2-propenyl)benzoic acid is 1S/C10H9ClO2/c1-7(11)5-8-3-2-4-9(6-8)10(12)13/h2-4,6H,1,5H2,(H,12,13) . The compound contains a total of 22 bonds, including 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds .Physical And Chemical Properties Analysis
3-(2-Chloro-2-propenyl)benzoic acid has a molecular weight of 196.63 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
3-(2-Chloro-2-propenyl)benzoic acid: is a valuable compound in organic synthesis, particularly in reactions involving benzylic positions . It can undergo free radical bromination, nucleophilic substitution, and oxidation, making it a versatile reagent for constructing complex organic molecules. Its ability to participate in electrophilic aromatic substitution reactions also allows for the introduction of various functional groups, which can be further elaborated upon in subsequent synthetic steps.
Medicinal Chemistry
In medicinal chemistry, 3-(2-Chloro-2-propenyl)benzoic acid may serve as a precursor for the synthesis of pharmaceuticals . Its structure is amenable to modifications that can lead to the development of novel therapeutic agents. For instance, its benzoic acid moiety can be utilized to create esters and amides with potential biological activity.
Agriculture
The compound’s reactivity towards halogenation makes it a candidate for the synthesis of agrochemicals . It could be used to develop new pesticides or herbicides, where the chloro-2-propenyl group might confer unique properties such as increased potency or selectivity towards certain pests or weeds.
Industrial Chemistry
In industrial applications, 3-(2-Chloro-2-propenyl)benzoic acid can be used as an intermediate in the production of polymers, dyes, and resins . Its chemical properties allow it to be incorporated into various polymerization processes, potentially leading to materials with improved characteristics like thermal stability or mechanical strength.
Environmental Science
This compound could be studied for its environmental fate and behavior, given its potential use in various industries . Research could focus on its biodegradation, persistence in different ecosystems, and possible bioaccumulation, which are critical factors in assessing its environmental impact.
Material Science
3-(2-Chloro-2-propenyl)benzoic acid: might find applications in the development of new materials, such as advanced composites or coatings . Its ability to form strong covalent bonds with other materials could lead to enhancements in durability and performance.
Analytical Chemistry
The compound’s unique structure makes it a suitable candidate for use as a standard or reagent in analytical techniques . It could be used in methods such as chromatography or spectroscopy to help identify or quantify other substances.
Biochemistry Research
In biochemistry, 3-(2-Chloro-2-propenyl)benzoic acid could be used to study enzyme-catalyzed reactions where it may act as an inhibitor or substrate analog . This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors for therapeutic use.
Eigenschaften
IUPAC Name |
3-(2-chloroprop-2-enyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(11)5-8-3-2-4-9(6-8)10(12)13/h2-4,6H,1,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLVWHPSIOORAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641261 | |
| Record name | 3-(2-Chloroprop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-2-propenyl)benzoic acid | |
CAS RN |
732249-12-6 | |
| Record name | 3-(2-Chloroprop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzo[d][1,3]dioxol-5-ylhydrazine hydrochloride](/img/structure/B1613434.png)










